molecular formula C16H19N3OS B2611431 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole CAS No. 897467-21-9

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole

Cat. No.: B2611431
CAS No.: 897467-21-9
M. Wt: 301.41
InChI Key: ABAJSRSDEOJXGT-UHFFFAOYSA-N
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Description

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring. The cyclopropanecarbonyl group is then added to the piperazine nitrogen. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, while the piperazine moiety can enhance its binding affinity. The cyclopropanecarbonyl group may further modulate its activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core is known for its versatility in medicinal chemistry, while the piperazine and cyclopropanecarbonyl groups enhance its pharmacological profile.

Properties

IUPAC Name

cyclopropyl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-2-5-13-14(10-11)21-16(17-13)19-8-6-18(7-9-19)15(20)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAJSRSDEOJXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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